1-(2-Methylphenyl)piperazine-2,3-dione
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Overview
Description
1-(2-Methylphenyl)piperazine-2,3-dione is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylphenyl group and two keto groups at positions 2 and 3.
Preparation Methods
The synthesis of 1-(2-Methylphenyl)piperazine-2,3-dione can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another approach includes the ring opening of aziridines under the action of N-nucleophiles .
Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-(2-Methylphenyl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the keto groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the piperazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Methylphenyl)piperazine-2,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. For example, piperazine derivatives have been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway .
Comparison with Similar Compounds
1-(2-Methylphenyl)piperazine-2,3-dione can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)piperazine: This compound has a hydroxyl group instead of the keto groups.
1-(2-Methoxyphenyl)piperazine: This compound has a methoxy group instead of the keto groups.
1-(2-Cyanophenyl)piperazine: This compound has a cyano group instead of the keto groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two keto groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methylphenyl)piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-4-2-3-5-9(8)13-7-6-12-10(14)11(13)15/h2-5H,6-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNWFLRBWVGSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCNC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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